molecular formula C10H23BrOSi B1269809 (4-Bromobutoxy)(tert-butyl)dimethylsilane CAS No. 89043-32-3

(4-Bromobutoxy)(tert-butyl)dimethylsilane

Cat. No.: B1269809
CAS No.: 89043-32-3
M. Wt: 267.28 g/mol
InChI Key: YORLKVKBZRVNMZ-UHFFFAOYSA-N
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Description

(4-Bromobutoxy)(tert-butyl)dimethylsilane is a chemical compound with the molecular formula C10H23BrOSi. It is a liquid at room temperature and is known for its use in various chemical synthesis processes. The compound is characterized by the presence of a bromobutoxy group attached to a tert-butyl dimethylsilane moiety, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromobutoxy)(tert-butyl)dimethylsilane typically involves the reaction of 4-bromobutanol with tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: (4-Bromobutoxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Various substituted silanes depending on the nucleophile used.

    Oxidation: Silanols or siloxanes.

    Reduction: Butoxy(tert-butyl)dimethylsilane.

Scientific Research Applications

(4-Bromobutoxy)(tert-butyl)dimethylsilane is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Bromobutoxy)(tert-butyl)dimethylsilane involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the silyl group provides steric protection and stability to the molecule. The compound’s reactivity is influenced by the electronic and steric effects of the tert-butyl and dimethylsilyl groups .

Comparison with Similar Compounds

  • (4-Iodobutoxy)(tert-butyl)dimethylsilane
  • (3-Bromopropoxy)(tert-butyl)dimethylsilane
  • (2-Bromoethoxy)(tert-butyl)dimethylsilane

Comparison:

(4-Bromobutoxy)(tert-butyl)dimethylsilane stands out due to its balanced reactivity and stability, making it a versatile intermediate in various chemical processes.

Properties

IUPAC Name

4-bromobutoxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23BrOSi/c1-10(2,3)13(4,5)12-9-7-6-8-11/h6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORLKVKBZRVNMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23BrOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342491
Record name (4-bromobutoxy)(tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89043-32-3
Record name (4-bromobutoxy)(tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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